Structural Differentiation from Common 3-Phenyl and 3-Pyridyl Pyridazinone Analogs
The target compound incorporates a furan-2-yl ring at the pyridazinone 3-position, which is a distinct bioisostere compared to the more commonly employed phenyl (e.g., CAS 1021120-37-5) or pyridin-3-yl (e.g., CAS 1021062-55-4) groups in analogous series . The furan oxygen atom introduces a unique hydrogen bond acceptor site and alters the electronic distribution of the pyridazinone core, which is predicted to modify its kinase hinge-binding motif [1]. While a direct head-to-head IC50 comparison is not publicly available for this specific compound, the patent class disclosure indicates that furan-2-yl derivatives exhibit distinct selectivity profiles against a panel of cancer-relevant kinases compared to their phenyl counterparts [2].
| Evidence Dimension | Heterocyclic substituent at pyridazinone 3-position |
|---|---|
| Target Compound Data | Furan-2-yl group |
| Comparator Or Baseline | Phenyl group (in N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide) or Pyridin-3-yl group |
| Quantified Difference | No quantitative IC50 data available; differentiation based on structural and predicted electronic differences. |
| Conditions | Inferred from general SAR of pyridazinone kinase inhibitors disclosed in US20100210649A1. |
Why This Matters
For researchers aiming to probe kinase selectivity or overcome resistance to first-generation phenyl/pyridyl pyridazinones, this furan-2-yl variant provides a chemically distinct tool compound that may address different kinase conformations.
- [1] PubChem. Computed Properties for CID 16905516 (including XLogP3-AA value of 1.9, indicating moderate lipophilicity influenced by the furan ring). View Source
- [2] Djaballah, H., et al. (2010). U.S. Patent Application US20100210649A1. (Describes screening results against a panel of kinases for various pyridazinone derivatives). View Source
